molecular formula C18H29NO4S B223408 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine

4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine

Cat. No. B223408
M. Wt: 355.5 g/mol
InChI Key: UAYZWTLAOPMILM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine, also known as BEMD, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of sulfonyl-containing compounds and has been found to exhibit a range of interesting properties that make it useful in various research fields.

Mechanism of Action

The mechanism of action of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to act as an allosteric modulator of ion channels. This means that it can bind to specific sites on the ion channel protein and alter its activity, leading to changes in the flow of ions across the membrane.
Biochemical and Physiological Effects:
4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been found to have a range of biochemical and physiological effects, depending on the specific ion channel it interacts with. For example, it has been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation of action potentials in neurons. 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has also been found to affect the activity of calcium channels, which play a role in muscle contraction and neurotransmitter release.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in lab experiments is its high potency and selectivity for specific ion channels. This makes it a useful tool for studying the function of these channels in various biological systems. However, one limitation of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.

Future Directions

There are many potential future directions for research involving 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine. One area of interest is the development of new analogs of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine that have improved potency and selectivity for specific ion channels. Another direction is the use of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine in drug discovery, particularly for the development of new treatments for diseases such as epilepsy and chronic pain that are associated with ion channel dysfunction. Finally, 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine could be used as a tool for studying the structure and function of ion channels at the molecular level, which could lead to a better understanding of these important proteins and their role in biological systems.

Synthesis Methods

The synthesis of 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine involves the reaction of 2,6-dimethylmorpholine with 5-tert-butyl-2-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization.

Scientific Research Applications

4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe for studying biological systems. In particular, 4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine has been found to be useful in the study of ion channels, which are important targets for drug discovery.

properties

Product Name

4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine

Molecular Formula

C18H29NO4S

Molecular Weight

355.5 g/mol

IUPAC Name

4-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-2,6-dimethylmorpholine

InChI

InChI=1S/C18H29NO4S/c1-7-22-16-9-8-15(18(4,5)6)10-17(16)24(20,21)19-11-13(2)23-14(3)12-19/h8-10,13-14H,7,11-12H2,1-6H3

InChI Key

UAYZWTLAOPMILM-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CC(OC(C2)C)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CC(OC(C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.